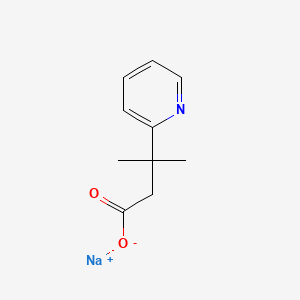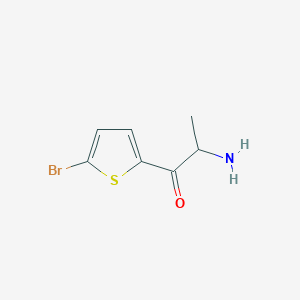![molecular formula C12H21N3 B13602732 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine is a heterocyclic compound that contains both a piperidine and a pyrazole ring
Méthodes De Préparation
The synthesis of 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with a piperidine derivative under controlled temperature and pressure conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency .
Analyse Des Réactions Chimiques
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Applications De Recherche Scientifique
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
4-[1-(2-methylpropyl)pyrazol-3-yl]piperidine |
InChI |
InChI=1S/C12H21N3/c1-10(2)9-15-8-5-12(14-15)11-3-6-13-7-4-11/h5,8,10-11,13H,3-4,6-7,9H2,1-2H3 |
Clé InChI |
YNCALMXATVTFSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC(=N1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)







![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
